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molecular formula C9H16O4 B8753492 Ethyl 2-(2-ethyl-1,3-dioxolan-2-yl)acetate

Ethyl 2-(2-ethyl-1,3-dioxolan-2-yl)acetate

Cat. No. B8753492
M. Wt: 188.22 g/mol
InChI Key: GBLLMVYYFHECLO-UHFFFAOYSA-N
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Patent
US08124780B2

Procedure details

To a tetrahydrofuran (50 ml) suspension of lithium aluminum hydride (800 mg, 21.1 mmol), ethyl (2-ethyl-1,3-dioxolan-2-yl)acetate (3.85 g, 20.5 mmol) was added under ice-cool. The mixture was stirred at room temperature for one hour and 30 minutes and cooled on ice. Thereafter, water (0.8 ml), a 15% aqueous sodium hydroxide solution (0.8 ml), and water (2.4 ml) were sequentially added to the mixture under ice cool. Magnesium sulfate was added to the mixture and filtrated through silica gel. The filtrate was concentrated under reduced pressure to obtain the title compound (2.76 g, 92.1%) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
92.1%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([C:9]1([CH2:14][C:15](OCC)=[O:16])[O:13][CH2:12][CH2:11][O:10]1)[CH3:8].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O.O1CCCC1>[CH2:7]([C:9]1([CH2:14][CH2:15][OH:16])[O:13][CH2:12][CH2:11][O:10]1)[CH3:8] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.4 mL
Type
solvent
Smiles
O
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3.85 g
Type
reactant
Smiles
C(C)C1(OCCO1)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cool
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
TEMPERATURE
Type
TEMPERATURE
Details
cool
FILTRATION
Type
FILTRATION
Details
filtrated through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1(OCCO1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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